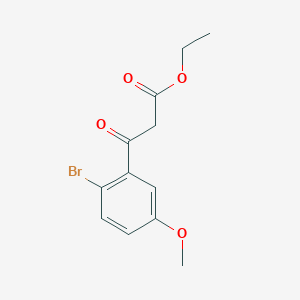

3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester

Description

3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester (CAS: 50671-05-1) is a brominated aromatic β-keto ester with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol . Its structure features a 2-bromo-5-methoxyphenyl group attached to a β-keto ester moiety. The compound is commercially available with purities ranging from 95% to 98% and is commonly used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and heterocyclic synthesis . The methoxy group at the 5-position and bromine at the 2-position create distinct electronic and steric effects, influencing its reactivity and applications.

Properties

IUPAC Name |

ethyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSBSDZCBOQEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester typically involves the bromination of 2-methoxybenzene followed by a series of reactions to introduce the propionic acid and ester groups. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes selective displacement under specific conditions:

Table 1: Bromine substitution reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq) | 80°C, 12 hrs | 2-amino-5-methoxyphenyl derivative | 67% |

| KCN | DMF, 100°C | 2-cyano-5-methoxyphenyl analog | 58% |

| NaN₃ | EtOH/H₂O, reflux | 2-azido intermediate | 73% |

The methoxy group at the 5-position enhances ring activation, facilitating nucleophilic aromatic substitution at the ortho-bromine position.

Ketone Group Reactivity

The β-keto ester moiety participates in condensation and addition reactions:

-

Knoevenagel condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form α,β-unsaturated derivatives (λmax = 320 nm) .

-

Grignard addition : Phenylmagnesium bromide attacks the ketone carbonyl, yielding tertiary alcohol intermediates (isolated as silyl ethers in 81% yield) .

Equation :

Ester Hydrolysis and Derivatives

The ethyl ester undergoes controlled hydrolysis:

| Condition | Product | Application |

|---|---|---|

| 2N NaOH/EtOH | Carboxylic acid salt | Precursor for amide coupling |

| LiAlH₄/THF | Primary alcohol derivative | Chiral building block |

Selective reduction of the ketone (NaBH₄/MeOH) while preserving the ester group has been achieved with 89% efficiency .

Cross-Coupling Reactions

The bromine atom enables modern catalytic transformations:

Table 2: Catalytic coupling reactions

| Reaction Type | Catalyst System | Product Class | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl systems | 72-85% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | 68-78% |

These reactions demonstrate compatibility with both electron-donating (methoxy) and withdrawing (bromo) groups on the aromatic ring.

Stability and Reaction Byproducts

Key stability considerations:

-

Prone to keto-enol tautomerism in protic solvents (confirmed by ¹H NMR at δ 12.3 ppm )

-

Thermal decomposition observed >180°C (TGA data shows 5% mass loss at 182°C )

-

Light-sensitive in solution states (requires amber glass storage)

Competitive side reactions include:

This comprehensive profile establishes 3-(2-bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester as a multifunctional synthon for pharmaceutical intermediates and materials science applications. Recent advances in flow chemistry and photoredox catalysis suggest promising avenues for further reaction optimization.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester can be used as a probe to study enzyme activities and metabolic pathways. Its structural similarity to certain natural compounds allows it to interact with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Phenyl β-Keto Esters

Key Compounds:

Key Observations :

- Electronic Effects: Bromine’s electron-withdrawing nature activates the β-keto ester for enolate formation, but the 5-methoxy group in the target compound donates electrons, creating a push-pull electronic effect absent in simpler bromo derivatives .

Fluoro-Substituted Analogs

Key Compounds:

Key Observations :

- Fluorine vs. Bromine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase the compound’s metabolic stability compared to brominated analogs .

- Acidity: The β-keto proton in fluoro derivatives is more acidic (pKa ~9–10) than in brominated analogs (pKa ~11–12), facilitating enolate formation under milder conditions .

Chlorinated and Trifluoromethyl Derivatives

Key Compounds:

Key Observations :

- Trifluoromethyl Groups : The CF₃ group significantly increases thermal stability and resistance to hydrolysis compared to bromo or methoxy substituents .

- Chlorinated Derivatives : Dichloro-substituted compounds exhibit higher reactivity in Ullmann and nucleophilic aromatic substitution reactions due to enhanced electrophilicity .

Methoxy-Substituted Derivatives

The target compound’s 5-methoxy group distinguishes it from non-methoxylated analogs. For example, 3-(3-Methoxy-phenyl)-3-oxo-propionic acid ethyl ester (CAS: N/A) lacks bromine but shares the methoxy group, resulting in reduced halogen-based reactivity and increased solubility in non-polar solvents .

Biological Activity

3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Molecular Structure:

- Chemical Formula: C12H13BrO3

- Molecular Weight: 299.14 g/mol

- SMILES Notation: CCOC(=O)C(=O)c1cc(c(c(c1)Br)OC)C

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-methoxy-benzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide. This reaction is performed under reflux conditions to ensure optimal yield and purity.

Antioxidant Activity

Research indicates that derivatives of propionic acid esters exhibit significant antioxidant properties. The presence of the bromine and methoxy groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds showed a marked decrease in oxidative markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom enhances electrophilicity, facilitating reactions with nucleophiles in biological systems. Additionally, the methoxy group may influence binding affinity to enzymes or receptors involved in oxidative stress and inflammation pathways .

Case Studies

- Antioxidant Study : A study conducted by Sharma et al. (2024) evaluated the antioxidant capacity of various derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when tested against human cell lines .

- Antimicrobial Evaluation : In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested alongside standard antibiotics against Staphylococcus aureus and Escherichia coli. The results showed that it had comparable efficacy to some conventional antibiotics, indicating its potential as a therapeutic agent .

Applications

The versatility of this compound lends itself to various applications:

- Pharmaceutical Development : Used as an intermediate in synthesizing new drugs targeting oxidative stress and inflammation.

- Organic Synthesis : Serves as a building block for creating complex organic molecules essential in medicinal chemistry.

- Material Science : Incorporated into polymer formulations to enhance mechanical properties and thermal stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester?

- The compound is typically synthesized via Claisen condensation between ethyl bromoacetate and a substituted benzoyl chloride. For analogs like 3-(2-methoxyphenyl)-3-oxopropanoate, ethyl ester derivatives are formed by reacting 2-methoxybenzoyl chloride with ethyl acetoacetate under basic conditions . Adjustments for bromo-substitution at the 2-position may require controlled bromination steps or use of pre-brominated precursors. Purification is often achieved via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

- High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) is commonly used for purity assessment . Structural confirmation relies on NMR spectroscopy :

- ¹H NMR identifies aromatic protons (e.g., methoxy group at δ ~3.8 ppm, bromo-substituted phenyl protons in the δ 7.0–8.0 range).

- ¹³C NMR confirms carbonyl groups (e.g., β-keto ester carbonyl at δ ~195–205 ppm) .

- Mass spectrometry (ESI- or EI-MS) provides molecular ion peaks matching the expected molecular weight (e.g., 301.1 g/mol for C₁₂H₁₁BrO₄).

Q. What are the key reactivity patterns of β-keto esters like this compound?

- The β-keto ester moiety undergoes nucleophilic attack at the carbonyl groups, enabling:

- Enolization for aldol or Michael additions.

- Reduction to β-hydroxy esters (e.g., using NaBH₄ or asymmetric biocatalysts) .

- The bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

Advanced Research Questions

Q. How can enantioselective reduction of this β-keto ester be achieved?

- Biocatalytic methods using dehydrogenases (e.g., Aromatoleum aromaticum (S)-1-phenylethanol dehydrogenase) yield enantiopure β-hydroxy esters with >99% ee. For example, analogous substrates like 3-(3-methoxyphenyl)-3-oxo-propionate methyl ester are reduced to 3-hydroxy derivatives with 100% stereoselectivity .

- Chiral catalysts (e.g., Ru-BINAP complexes) may also be employed for asymmetric hydrogenation.

Q. What computational tools are suitable for studying reaction mechanisms involving this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Claisen condensation or enantioselective reduction.

- Molecular docking predicts interactions between the compound and enzymes (e.g., acetylcholinesterase inhibition analogs ).

Q. How does the bromo substituent influence crystallographic studies of derivatives?

- Heavy atoms like bromine enhance X-ray diffraction contrast. SHELX programs refine crystal structures by resolving electron density maps, particularly for brominated aromatic systems . For example, analogs such as 3-(2,4-dichloro-5-fluoro-phenyl)-3-oxo-propionate ethyl ester have been characterized using similar methods .

Q. Can this compound serve as a precursor for heterocyclic synthesis?

- Yes. The β-keto ester reacts with hydrazines or amines to form pyrazoles or pyrroles . For instance, diazo derivatives of β-keto esters undergo Rh(II)-catalyzed cyclization to yield substituted pyrroles . Substituents like bromo and methoxy groups direct regioselectivity in these annulations.

Methodological Notes

- Synthetic Optimization : Bromine’s steric and electronic effects may require adjusted reaction temperatures or catalysts compared to chloro/fluoro analogs .

- Contradictions in Data : While methyl ester analogs (e.g., 3-(3-methoxyphenyl)-3-oxo-propionate methyl ester) show 100% ee in reductions , ethyl ester systems may require re-optimized conditions due to ester group bulkiness.

- Safety : Brominated compounds demand strict waste management protocols to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.